molecular formula C11H21NO3 B2984114 tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbaMate CAS No. 214679-17-1

tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbaMate

Cat. No.: B2984114
CAS No.: 214679-17-1
M. Wt: 215.293
InChI Key: XVROWZPERFUOCE-DTWKUNHWSA-N
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Description

tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate (CAS: 214679-17-1) is a carbamate-protected cyclohexane derivative widely used as an intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amine moiety of a (1S,2R)-configured cyclohexanol scaffold, rendering it stable under basic and nucleophilic conditions .

Properties

IUPAC Name

tert-butyl N-[(1S,2R)-2-hydroxycyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVROWZPERFUOCE-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214679-17-1
Record name 214679-17-1
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate typically involves the reaction of tert-butyl chloroformate with (1S,2R)-2-hydroxycyclohexylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the reactants and products.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be effective in the direct introduction of tert-butoxycarbonyl groups into various organic compounds .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate commonly involves reacting tert-butyl chloroformate with (1S,2R)-2-hydroxycyclohexylamine. This reaction is typically performed under basic conditions, utilizing a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid produced. Organic solvents like dichloromethane or tetrahydrofuran are often employed at low temperatures to control the reaction rate and enhance yield.

Scientific Research Applications

This compound is used for various scientific research applications:

  • Organic Synthesis: It serves as a protecting group for amines, preventing unwanted reactions during multi-step synthesis processes.
  • Medicinal Chemistry: The compound is explored as a potential prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, which allows for controlled release and improved bioavailability.
  • Chiral Synthesis: It is used as a key intermediate in the synthesis of chiral molecules.
  • Enzyme Activity Modulation: Studies have shown that tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate can modulate enzyme activity and influence receptor interactions, which is important for understanding its potential therapeutic roles and mechanisms within biochemical pathways.

Biological and Medicinal Applications

In biological systems, this compound interacts with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with biological molecules, potentially modulating various biochemical pathways. Research indicates its potential therapeutic properties and use as a biochemical probe in biological research. tert-Butyl carbamate moiety is a pivotal intermediate in the synthesis of various bioactive compounds, such as carbocyclic analogues of 2′-deoxyribonucleotides, which are important for antiviral and anticancer therapies.

Safety and Hazard Information

Mechanism of Action

The mechanism by which tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate exerts its effects is primarily through its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the carbamate moiety from unwanted reactions. Upon exposure to mild acidic conditions, the tert-butyl group is cleaved, revealing the active carbamate group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Key Properties :

  • Storage : Sealed in dry conditions at 2–8°C to prevent hydrolysis of the Boc group .
  • Synthetic Utility : Frequently employed in peptide synthesis and as a precursor for chiral ligands or bioactive molecules, leveraging its stereochemical rigidity .

The structural and functional nuances of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate become evident when compared to its stereoisomers, cyclopentane analogs, and derivatives with modified substituents. Below is a detailed analysis supported by data tables and research findings.

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Key Differences
This compound 214679-17-1 C₁₁H₂₁NO₃ 215.29 (1S,2R) cyclohexanol core, Boc-protected amine Reference compound
tert-butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate (stereoisomer) 145166-06-9 C₁₁H₂₁NO₃ 215.29 (1S,2S) configuration Diastereomeric differences in solubility and crystallinity
tert-butyl (2-hydroxycyclohexyl)carbamate (unspecified stereochemistry) 477584-30-8 C₁₁H₂₁NO₃ 215.29 Racemic or mixed stereochemistry Reduced enantiomeric purity; broader NMR splitting
tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate (cyclopentane analog) 454170-16-2 C₁₀H₁₉NO₃ 201.27 Cyclopentane ring Smaller ring size lowers boiling point (predicted: 304.2°C vs. cyclohexane’s ~320°C)
tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate (functionalized derivative) 929693-30-1 C₁₄H₂₆N₂O₄ 286.37 Additional dimethylcarbamoyl group Enhanced hydrogen-bonding capacity; higher molecular weight impacts solubility
Stereochemical Variants
  • (1S,2S)-Isomer (CAS 145166-06-9): Exhibits distinct crystallinity and solubility profiles compared to the (1S,2R) isomer. For example, in THF/EtOAc solvent systems, the (1S,2S) isomer demonstrates faster elution in chromatography due to reduced polarity .
  • (1R,2R)-Isomer (CAS 155975-19-2): Diastereomeric separation is critical in asymmetric synthesis, as seen in reductive alkylation protocols where stereochemistry dictates reaction yields (e.g., 18.8% vs. 25.1% for trans/cis products in Example 36 ).
Cyclopentane vs. Cyclohexane Analogs
  • Cyclopentane derivative (CAS 454170-16-2): The smaller ring increases ring strain, lowering predicted boiling points (304.2°C vs. cyclohexane derivatives) and altering density (1.04 g/cm³). This analog is preferred in constrained peptide mimics .
  • Cyclohexane derivatives : The (1S,2R) configuration provides a balance between rigidity and solubility, making it ideal for chiral resolution in HPLC .
Functionalized Derivatives
  • Dimethylcarbamoyl-substituted derivative (CAS 929693-30-1): The dimethylcarbamoyl group introduces hydrogen-bonding sites, enhancing binding affinity in protease inhibitors. However, its higher molecular weight (286.37 g/mol) reduces aqueous solubility compared to the parent compound .
  • Methoxy-substituted analog (tert-butyl (1S,2S)-2-methoxycyclohexylcarbamate): Replacing the hydroxyl group with methoxy improves stability under acidic conditions but reduces hydrogen-bond donor capacity, impacting biological activity .

Biological Activity

tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbaMate is a compound of significant interest in biochemical and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, including interactions with enzymes, cellular effects, and implications for medicinal chemistry.

  • Molecular Formula : C11_{11}H21_{21}NO3_3
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 214679-17-1

The biological activity of this compound is primarily mediated through its interactions with various biomolecules:

  • Enzyme Interactions :
    • Acts as an inhibitor or activator of specific enzymes involved in metabolic pathways.
    • Can form both covalent and non-covalent bonds with target enzymes, influencing their activity.
  • Cell Signaling Modulation :
    • Alters key signaling pathways by interacting with signaling molecules, which can lead to downstream effects on cellular processes.
    • Influences gene expression by interacting with transcription factors, potentially upregulating or downregulating genes involved in critical cellular functions.
  • Cellular Metabolism :
    • Affects cellular metabolism by modulating metabolic pathways, impacting overall cellular health and function.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Case Study 1 : In vitro studies demonstrated that this compound can significantly alter the viability of cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways.
  • Case Study 2 : Research indicated that this compound enhances the activity of certain metabolic enzymes, suggesting potential applications in metabolic disorders.

Data Tables

Biological Activity Effect Observed Reference
Enzyme InhibitionReduced enzyme activity in metabolic pathways
Cell ViabilityDecreased viability in cancer cell lines
Gene ExpressionUpregulation of apoptosis-related genes

Temporal Effects

The stability and degradation of this compound were assessed over time under laboratory conditions. It was found that while the compound remains stable initially, prolonged exposure leads to degradation, impacting long-term efficacy in biological systems.

Applications in Medicinal Chemistry

Given its biological activity, this compound shows promise for:

  • Development of new therapeutic agents targeting metabolic disorders.
  • Use as a substrate in enzyme-catalyzed reactions to study metabolic pathways.
  • Potential application as a prodrug due to its structural features.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate with high enantiomeric purity?

The synthesis typically involves stereoselective functionalization of the cyclohexane ring. A common strategy is the enzymatic resolution of racemic intermediates or asymmetric hydrogenation using chiral catalysts. For example, palladium-catalyzed coupling (e.g., Sonogashira or Suzuki reactions) can introduce functional groups while preserving stereochemistry . Post-synthetic steps like Boc protection (using di-tert-butyl dicarbonate) and purification via column chromatography (silica gel, hexane/EtOAc gradients) are critical. Yields often range from 60–80% for multi-step sequences, with enantiomeric excess (>95%) confirmed by chiral HPLC or polarimetry .

Q. How can researchers validate the stereochemical configuration of this compound?

X-ray crystallography is the gold standard for absolute configuration determination. For example, SHELX software can refine crystal structures using diffraction data. Alternatively, 2D NMR techniques (e.g., NOESY or ROESY) can identify spatial proximity of protons to confirm the (1S,2R) configuration. Comparative analysis with known diastereomers (e.g., (1R,2R) or (1S,2S) isomers) via 1^1H/13^{13}C NMR chemical shifts is also effective .

Q. What are the key stability considerations for handling this compound in laboratory settings?

The carbamate group is sensitive to acidic or basic conditions, which can cleave the Boc protecting group. Storage under inert atmospheres (N2_2 or Ar) at –20°C in anhydrous solvents (e.g., THF or DCM) is recommended. Stability studies using TLC or LC-MS should monitor degradation products under varying pH and temperature conditions .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in regioselectivity during functionalization of the cyclohexane ring?

Contradictions arise in reactions like iodolactamization or epoxidation due to competing steric and electronic effects. Density functional theory (DFT) calculations can model transition states to predict regioselectivity. For example, in fluorination reactions (e.g., using DAST or Deoxo-Fluor), the (1S,2R) configuration may favor axial attack due to chair conformer stabilization, as observed in similar cyclohexyl carbamates . Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling can further clarify mechanisms.

Q. What strategies optimize the compound’s application in peptide mimetics or PROTACs (Proteolysis-Targeting Chimeras)?

The hydroxyl and carbamate groups serve as handles for conjugation. For PROTACs, the (1S,2R) stereochemistry can influence binding to E3 ligases. A stepwise approach includes:

Functionalization : Introduce alkyne/azide groups for click chemistry.

Linker Design : Optimize polyethylene glycol (PEG) or alkyl chains for solubility and proteasome recruitment.

Biological Testing : Assess degradation efficiency (DC50_{50}) in cell-based assays .

Q. How can researchers address conflicting spectroscopic data during structural characterization?

Conflicts in 1^1H NMR splitting patterns or 13^{13}C shifts may arise from dynamic effects (e.g., ring flipping). Solutions include:

  • Variable-Temperature NMR : Freeze conformational mobility to resolve overlapping signals.
  • Crystallographic Validation : Compare experimental vs. computed (DFT) spectra .
  • Derivatization : Convert the hydroxyl group to a stable ether or ester for simplified analysis .

Methodological Tables

Q. Table 1. Synthetic Optimization of Key Steps

StepReaction TypeCatalyst/ReagentYield (%)Reference
Boc ProtectionCarbamate FormationBoc2_2O, DMAP85
Stereoselective FluorinationDAST-mediatedDAST72
Suzuki CouplingPd(PPh3_3)4_4Pd(PPh3_3)2_2Cl2_268

Q. Table 2. Stability Under Accelerated Conditions

ConditionTemperature (°C)pHDegradation (%)Time (h)
Acidic252.09512
Basic2510.08812
Neutral407.0524

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